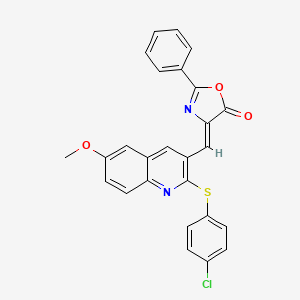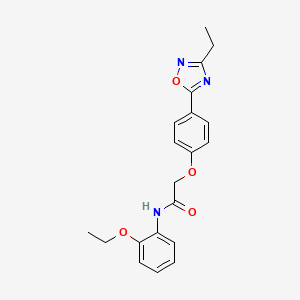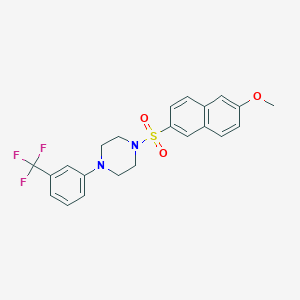
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, it has been shown to reduce oxidative stress and improve mitochondrial function. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and specificity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to investigate its potential application in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method and improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis method for 3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-aminophenyl-5-methoxybenzoate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential application in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function. In inflammation, it has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
3-methoxy-N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-5-8-16(13-15)21-25-23(29-26-21)19-11-3-4-12-20(19)24-22(27)17-9-6-10-18(14-17)28-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAOSVHXHPMOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

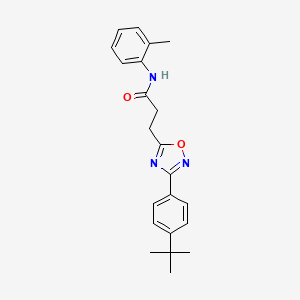
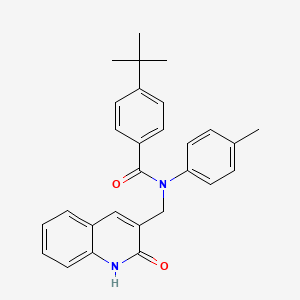
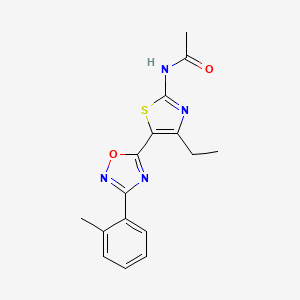
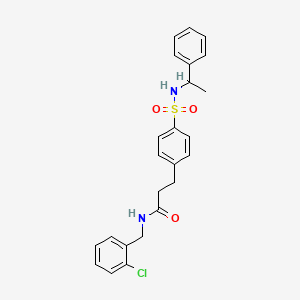
![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)



